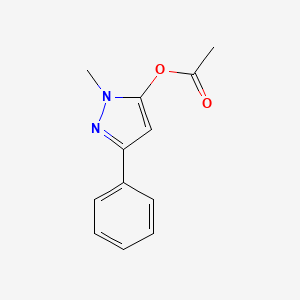

1-methyl-3-phenyl-1H-pyrazol-5-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-5-phenylpyrazol-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(15)16-12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENOERSKQFFKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=NN1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 3 Phenyl 1h Pyrazol 5 Yl Acetate and Its Precursors

Strategic Syntheses of 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate (B1210297)

The preparation of 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate is primarily achieved through a two-step process: the synthesis of 1-phenyl-3-methyl-5-pyrazolone followed by its acetylation.

Multi-Stage Reaction Sequences and Optimization

The classical and most widely used method for synthesizing 1-phenyl-3-methyl-5-pyrazolone is the Knorr cyclocondensation reaction. This involves the condensation of phenylhydrazine (B124118) with a β-ketoester, typically ethyl acetoacetate (B1235776). mdpi.comresearchgate.netgoogle.comias.ac.in The subsequent step is the acetylation of the resulting pyrazolone (B3327878) to yield the final product.

Pyrazolone Formation: Phenylhydrazine reacts with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone.

Acetylation: The synthesized pyrazolone is then acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to produce this compound.

Optimization of the pyrazolone synthesis step has been a key focus of research to improve yield, purity, and reaction conditions. Factors such as solvent, temperature, and pH have been shown to significantly influence the outcome. For instance, a patented process describes adjusting the pH of a methanol (B129727) solution of phenylhydrazine to 5.0-6.5 with hydrochloric acid before the dropwise addition of methyl acetoacetate at a controlled temperature of 40-90°C. This is followed by distillation and a further reflux after neutralizing the pH, resulting in high yields of the pyrazolone precursor. google.comgoogle.com

Table 1: Optimization of 1-phenyl-3-methyl-5-pyrazolone Synthesis

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine, Methyl Acetoacetate | HCl / Methanol | 45-50 | 2 | Not specified | google.com |

| Phenylhydrazine, Methyl Acetoacetate | HCl / Methanol | 50-55 | 3 | 97.6 | google.com |

| Phenylhydrazine, Ethyl Acetoacetate | Nano-ZnO / Controlled | Not specified | Not specified | 95 | mdpi.com |

| Phenylhydrazine, Ethyl Acetoacetate | Solvent-free | Not specified | Not specified | 93-100 | ias.ac.in |

Innovations in Continuous-Flow Synthesis

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles and their derivatives, offering advantages such as enhanced safety, better process control, and improved scalability. nih.govmit.edu A recent study has successfully applied continuous reactive crystallization to the synthesis of 1-phenyl-3-methyl-5-pyrazolone. acs.org This innovative approach demonstrated a significantly higher crystallization efficiency compared to traditional batch processes, leading to a product with higher uniformity. acs.org

Another continuous-flow methodology involves the sequential copper-mediated alkyne homocoupling and a Cope-type hydroamination of the resulting 1,3-diynes with hydrazine (B178648), providing a direct route to 3,5-disubstituted pyrazoles. rsc.orgrsc.org While not directly applied to the target molecule, this highlights the potential of flow chemistry for constructing the core pyrazole (B372694) structure from different starting materials.

Table 2: Continuous-Flow Synthesis of Pyrazole Derivatives

| Reactants | Catalyst/Conditions | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Ethyl Acetoacetate | Not specified | Not specified | High efficiency | acs.org |

| Terminal Alkynes, Hydrazine Monohydrate | CuBr2 | Not specified | Up to 81 | rsc.org |

| Fluorinated Amines, Alkynes | Sequential reactor coils | 31.7 min (for AS-136A) | 48-99 | mit.edu |

Convergent Pathways for Pyrazolone Ring Formation

Convergent synthesis strategies aim to construct complex molecules from smaller, pre-functionalized fragments. In the context of this compound, this primarily involves the formation of the pyrazolone ring.

Condensation Reactions with Hydrazine Derivatives

The cornerstone of pyrazolone synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.com Phenylhydrazine is the most common hydrazine used for this purpose. The 1,3-dicarbonyl component provides the three-carbon backbone of the pyrazolone ring.

The reaction mechanism is believed to proceed through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring. researchgate.net The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, can sometimes lead to the formation of isomeric products. mdpi.com

Table 3: Pyrazolone Synthesis via Condensation with Hydrazines

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl Acetoacetate | Ethanol (B145695), Acetic Acid | High | mdpi.com |

| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide | 59-98 | mdpi.com |

| Hydrazine Hydrate (B1144303) | Chalcones | Ethanol | High | orientjchem.org |

| p-((t-butyl)phenyl)hydrazine | Chalcone | Cu(OTf)2 / [BMIM-PF6] | 82 | nih.gov |

Exploration of Alternative Starting Materials and Building Blocks

While ethyl acetoacetate is the conventional choice, research has explored other building blocks for pyrazolone synthesis to introduce structural diversity. Diketene has been used as a starting material, reacting with phenylhydrazine to give the pyrazolone in high yield. ias.ac.in

Alternative three-carbon synthons include α,β-unsaturated carbonyl compounds (chalcones), acetylenic ketones, and β-enaminones. mdpi.com For instance, the reaction of chalcones with hydrazine hydrate in refluxing ethanol provides pyrazolines, which can be precursors to pyrazoles. orientjchem.org The use of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride, leads to the formation of 4-(phenylselanyl)pyrazoles.

Table 4: Pyrazolone and Pyrazole Synthesis from Alternative Building Blocks

| Building Block | Co-reactant | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Diketene | Phenylhydrazine | Pyrazolone | 93 | ias.ac.in |

| Chalcones | Hydrazine Hydrate | Pyrazoline | High | orientjchem.org |

| Acetylenic Ketones | Hydrazine Derivatives | Pyrazole Isomers | Mixture | mdpi.com |

| (Hetero)aryl Bromides, Acrolein/Vinyl Ketones | Hydrazine | 3,5-diarylpyrazoles | Modest to Excellent | mdpi.com |

Catalysis in Pyrazolone Synthesis and Functionalization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. In the synthesis of pyrazolones and their derivatives, various catalytic systems have been employed.

For the primary cyclocondensation reaction, both acid and base catalysis are common. Acid catalysts, such as hydrochloric acid or acetic acid, are often used to promote the condensation of phenylhydrazine and ethyl acetoacetate. google.commdpi.com More recently, solid acid catalysts and nanocatalysts like nano-ZnO have been introduced to facilitate greener and more efficient syntheses. mdpi.com

Transition metal catalysts, particularly palladium and copper, are instrumental in the functionalization of the pyrazole ring. nih.gov For example, Pd(II)-catalyzed direct C-H functionalization of antipyrine (B355649) derivatives (which contain a pyrazolone core) has been reported. mdpi.com Copper catalysts have been used in the synthesis of pyrazoles from sydnones and terminal alkynes in continuous-flow systems. rsc.org Organocatalysts, such as squaramides, have been successfully used in the enantioselective synthesis of chiral pyrazolone derivatives. acs.org

Table 5: Catalytic Approaches in Pyrazolone Synthesis and Functionalization

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Cyclocondensation | Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | High yield, short reaction time | mdpi.com |

| Cyclocondensation | Iodine | Hydrazines, 1,3-Diketones | Transition-metal-free | mdpi.com |

| C-H Functionalization | Pd(II) | Antipyrines, Maleimides | Regioselective C-4 functionalization | mdpi.com |

| Cycloaddition | Silica-supported Copper | Sydnones, Terminal Alkynes | Applicable in continuous flow | rsc.org |

| Asymmetric Synthesis | Squaramide | Pyrazolin-5-ones, o-Quinone Methides | High enantioselectivity | acs.org |

Application of Lewis Acid and Brønsted Acid Catalysts

Acid catalysis is fundamental to the Knorr pyrazole synthesis, as it activates the carbonyl groups of the β-ketoester (ethyl benzoylacetate) towards nucleophilic attack by methylhydrazine.

Brønsted Acid Catalysis: Simple Brønsted acids like glacial acetic acid are commonly used to catalyze the condensation reaction. chemhelpasap.com Acidic conditions facilitate the key steps of the mechanism: the initial formation of the hydrazone intermediate and the subsequent intramolecular cyclization, which involves protonating a carbonyl oxygen to increase the electrophilicity of the corresponding carbon atom. nih.gov Studies on related pyrazole syntheses show that the reaction rate is significantly influenced by pH; acidic conditions markedly accelerate product formation, whereas at neutral or higher pH, the reaction is slow, and cyclization may not occur at all. nih.gov For instance, the use of p-toluenesulfonic acid has been reported as an effective catalyst for forming N-fused pyrazole derivatives in ethanol. nih.govmdpi.com

Lewis Acid Catalysis: Lewis acids offer an alternative pathway for carbonyl activation. In a process analogous to the synthesis of the target precursor, cerium(IV) sulfate (B86663) (Ce(SO₄)₂·4H₂O) has been demonstrated as a highly effective and reusable Lewis acid catalyst for producing 1-phenyl-3-methyl-5-pyrazolone. The Lewis acidic nature of the metal cation enhances both the initial condensation and the final cyclization steps. Similarly, copper salts such as Cu(I) triflate (CuOTf) have shown excellent catalytic activity in related aerobic cyclization reactions for pyrazole synthesis. nih.govmdpi.com The coordination of the Lewis acid to the carbonyl oxygen atom is believed to lower the activation energy for nucleophilic attack. researchgate.net

The table below summarizes various acid-catalyzed approaches applicable to the synthesis of pyrazolone precursors.

| Catalyst Type | Catalyst Example | Substrates | Key Advantages | Ref. |

| Brønsted Acid | Acetic Acid | Ethyl benzoylacetate, Hydrazine | Simple, cost-effective | chemhelpasap.com |

| Brønsted Acid | p-Toluenesulfonic acid | Various | Good yields, green solvent compatible | nih.govmdpi.com |

| Lewis Acid | Ce(SO₄)₂·4H₂O | Ethyl acetoacetate, Phenylhydrazine | High efficiency, solvent-free option, reusable | |

| Lewis Acid | Cu(I) salts (e.g., CuOTf) | Unsaturated hydrazones | High performance, aerobic conditions | nih.govmdpi.com |

Heterogeneous and Biocatalytic Approaches in Green Chemistry

In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable catalytic systems that are efficient, reusable, and operate under mild conditions.

Heterogeneous Catalysis: The use of solid-phase catalysts simplifies product purification and allows for catalyst recycling, reducing waste. Polymeric sulfonic acid resins, such as Amberlyst-70, serve as effective, reusable heterogeneous Brønsted acid catalysts for pyrazole synthesis in aqueous media. google.com Another approach involves using metal oxides; for example, nano-sized cerium(IV) sulfate can be employed in solvent-free conditions and recovered for multiple cycles without significant loss of activity. Photocatalysis using materials like titanium dioxide has also been noted as a modern technique for driving pyrazole synthesis. researchgate.net Furthermore, magnetic nanoparticles have been used as supports for catalysts, such as in the case of a magnetic aminated starch biocatalyst, which allows for easy separation from the reaction mixture using an external magnet. mdpi.com

Biocatalytic Approaches: Biocatalysis, which employs enzymes or whole-cell systems, offers high specificity and operates under environmentally benign conditions. researchgate.net Enzymes like lipases have been shown to facilitate multicomponent reactions to produce pyrazole derivatives with high yields at room temperature. researchgate.net A notable example is the development of a magnetic aminated starch (MAST) biocatalyst, which has been successfully used in condensation reactions to produce complex pyrazolone derivatives. mdpi.com This biocatalyst is not only efficient but also recyclable for several consecutive runs, underscoring its potential in sustainable chemical manufacturing. mdpi.com

| Approach | Catalyst System | Reaction Type | Key Green Features | Ref. |

| Heterogeneous | Polymeric sulfonic acid resin | Condensation | Recyclable solid acid catalyst, aqueous media | google.com |

| Heterogeneous | Ce(SO₄)₂·4H₂O | Condensation | Solvent-free conditions, reusable catalyst | |

| Biocatalysis | Lipase | Multicomponent condensation | Mild temperature (30 °C), reusability | researchgate.net |

| Biocatalysis | Magnetic Aminated Starch | Condensation | Eco-friendly support, high yields, easy recovery | mdpi.com |

Mechanistic Studies of Reaction Pathways

The reaction of methylhydrazine with the unsymmetrical 1,3-dicarbonyl compound, ethyl benzoylacetate, is a classic example of the Knorr pyrazole synthesis. The mechanism involves several key steps, and understanding its nuances is critical for controlling the regioselectivity and reaction efficiency.

Investigations into Reaction Intermediates

The accepted mechanism begins with the nucleophilic attack of a nitrogen atom from methylhydrazine onto one of the carbonyl carbons of ethyl benzoylacetate. rsc.org Due to the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl, the initial attack preferentially occurs at the benzoyl group's carbonyl carbon. This is followed by dehydration to form a hydrazone intermediate.

The next crucial step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining ester carbonyl. This ring-closing step leads to the formation of a five-membered heterocyclic ring. This process generates a tetrahedral intermediate which subsequently eliminates a molecule of ethanol.

A key transient species often identified in mechanistic studies of the Knorr synthesis is a hydroxyl-pyrazolidine (or carbinolamine) intermediate, which is formed before the final dehydration step. rsc.org In some cases, this intermediate can be isolated. rsc.org Recent investigations using transient flow methods have revealed that the reaction pathway can be more complex than previously thought, potentially involving autocatalytic pathways and other unexpected intermediates. rsc.orgresearchgate.net For example, studies on the reaction of phenylhydrazine with diketones have identified di-addition intermediates, where two molecules of hydrazine have reacted with one molecule of the dicarbonyl compound. researchgate.net

A plausible mechanistic pathway is outlined below:

Nucleophilic Attack: The terminal nitrogen of methylhydrazine attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate.

Hydrazone Formation: A carbinolamine intermediate forms and subsequently eliminates a water molecule to yield a hydrazone.

Intramolecular Cyclization: The internal nitrogen of the hydrazone attacks the ester carbonyl, forming a five-membered ring.

Ethanol Elimination: The resulting cyclic intermediate eliminates an ethanol molecule to give the pyrazolone tautomer.

Tautomerization: The product exists in equilibrium with its more stable enol tautomer, 1-methyl-3-phenyl-1H-pyrazol-5-ol. chemhelpasap.com

Elucidation of Rate-Determining Steps

The rate-determining step (RDS) of the Knorr pyrazole synthesis is highly dependent on the reaction conditions, especially the pH. rsc.org

Under neutral or mildly acidic conditions, the final dehydration of the cyclic hydroxyl-pyrazolidine intermediate to form the aromatic pyrazole ring is generally considered to be the rate-limiting step. nih.govrsc.org This step involves the elimination of a water molecule to create the double bond that completes the aromatic system.

Computational studies have provided more granular insight, suggesting that the C-O bond cleavage of the hydroxyl group during this dehydration stage has the highest energy barrier and is therefore the RDS. fao.org The need for protonation to convert the hydroxyl group into a better leaving group (water) explains why acid catalysis is so effective. nih.govfao.org

However, detailed kinetic analyses using modern techniques like transient flow have shown that the kinetics are more complex than a single rate-determining step might suggest. rsc.orgiscre28.org These studies have uncovered evidence of autocatalysis, where reaction products or intermediates themselves catalyze the reaction, leading to non-first-order reaction rates. rsc.org The reaction rate can be influenced by the concentrations of the diketone, hydrazine, and even the pyrazole product itself, indicating a complex reaction network rather than a simple linear sequence. iscre28.org

Systematic Chemical Transformations and Derivatization of the Pyrazolone Scaffold

Regioselective Functionalization of the Pyrazole (B372694) Nucleus

The pyrazole ring possesses distinct positions (N1, C3, C4, C5) that can be selectively functionalized. The inherent tautomerism of pyrazolones adds another layer of complexity and opportunity for controlling the outcome of chemical reactions. Achieving regioselectivity is crucial for the rational design and synthesis of complex molecules with desired properties.

Pyrazolones can undergo acylation at either a carbon (C4) or an oxygen (O5) atom, leading to C-acylated or O-acylated products, respectively. The selectivity of this reaction is highly dependent on the reaction conditions. To achieve C-acylation at the fourth position of the pyrazolone (B3327878), the starting material must be in its enol form to activate this position, and the hydroxyl group needs to be protected to prevent O-acylation. rsc.org A classic and efficient method developed by Jensen involves the direct acylation of pyrazolones with acyl chlorides or anhydrides in the presence of calcium hydroxide. rsc.org The calcium hydroxide facilitates the formation of a stable complex with the hydroxyl group, promoting C-acylation while trapping the liberated hydrogen chloride to maintain basic conditions. rsc.org If the acyl chloride is added before this complex is formed, the O-acylated compound becomes the primary product. rsc.org

Conversely, O-acylation is favored under different conditions. For instance, phase-transfer catalysis (PTC) has been employed to study the competition between N-, O-, and C-acylation. researchgate.net The use of acylating agents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones demonstrates high selectivity for acyl transfer, where the conjugate base of hydroxypyrazole acts as a leaving group. nih.gov Furthermore, copper-catalyzed direct acylation of the alkenyl C-H bond in pyrazolones with aldehydes provides a route to 4-acylpyrazolones under mild conditions. rsc.org

| Reaction Type | Reagents | Catalyst/Conditions | Primary Product | Reference |

|---|---|---|---|---|

| C-Acylation | Acyl chlorides/anhydrides | Calcium hydroxide | 4-Acylpyrazolone | rsc.org |

| C-Acylation | Aldehydes | Copper catalyst | 4-Acylpyrazolone | rsc.org |

| O-Acylation | Acyl halides | Phase-Transfer Catalyst (Tetrabutylammonium bromide) | O-Acylpyrazole | researchgate.net |

| Acyl Transfer | 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | DCM, 20°C | Selective acylation of amines | nih.gov |

The N-alkylation of unsymmetrical pyrazoles can theoretically yield two different isomers. The ratio of these products is influenced by electronic and steric effects, the reaction mechanism, and the nature of the alkylating agent. publish.csiro.au Methylation of pyrazoles with substituents at the C3 or C5 positions has been studied using various reagents like dimethyl sulfate (B86663) and diazomethane, with the product ratios determined by NMR and gas-liquid chromatography. publish.csiro.au For instance, in non-basic media, the reaction likely follows an SE2' process, whereas in the presence of a strong base, the pyrazole anion is involved. publish.csiro.au

A newer method for N-alkylation utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, offering an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org This reaction provides good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.com For unsymmetrical pyrazoles, this method produces a mixture of regioisomers, with steric factors controlling the major product. mdpi.comsemanticscholar.org

Catalytic approaches have also been developed. The use of crystalline aluminosilicates or aluminophosphates as catalysts allows for the N-alkylation of pyrazole derivatives with alcohols or their derivatives, providing high yields under mild conditions. google.com For C-H arylation, palladium catalysis has been employed, laying the foundation for sequential C-arylation and N-alkylation. acs.org This strategy allows for the synthesis of fully substituted pyrazoles with complete control over the placement of all substituents. acs.org

| Alkylation Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Classical Methylation | Dimethyl sulfate, Diazomethane | Product ratio depends on electronic/steric effects and conditions. | publish.csiro.au |

| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid | Mild conditions; avoids strong bases; sterically controlled regioselectivity. | mdpi.comsemanticscholar.org |

| Sequential Arylation/Alkylation | Aryl halides, Pd catalyst; Alkylating agent | Provides fully substituted pyrazoles with complete regiocontrol. | acs.org |

| Vapor-Phase Alkylation | Alcohols, Crystalline aluminosilicate catalyst | Industrially applicable, high yield under mild conditions. | google.com |

Multi-Component Reaction (MCR) Strategies for Pyrazolone Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for building molecular complexity. acs.org They are characterized by simplicity, efficiency, and atom economy, making them ideal for generating diverse libraries of compounds. acs.orgnih.govmdpi.com Pyrazolones are excellent substrates for MCRs, leading to a wide variety of heterocyclic hybrids. researchgate.net

A common and powerful sequence in pyrazolone chemistry involves an initial Knoevenagel condensation followed by a Michael addition. beilstein-journals.orgnih.govacs.org In a typical four-component reaction, a β-ketoester first reacts with hydrazine (B178648) to form a pyrazolone intermediate. beilstein-journals.org Simultaneously, an aldehyde and a compound with an active methylene group (like malononitrile) undergo a Knoevenagel condensation to generate a Michael acceptor. beilstein-journals.org The pyrazolone then acts as a Michael donor, attacking the acceptor, which is followed by cyclization to yield complex structures like pyrano[2,3-c]pyrazoles. beilstein-journals.org

This tandem reaction can be harnessed for various applications. For example, a unique ligation technique for creating antibody-drug conjugates involves the double addition of a pyrazolone moiety to an aldehyde-labeled protein via a tandem Knoevenagel condensation–Michael addition. nih.govacs.org This process is rapid, occurs under mild conditions, and does not require a catalyst. nih.govacs.org Molecular sieves have also been shown to promote sequential Knoevenagel condensation and subsequent Michael addition reactions, providing an efficient method for synthesizing 3,3-disubstituted oxindoles. rsc.org

The efficiency of MCRs is often realized in one-pot procedures, which avoid the isolation of intermediates, thereby saving time, reagents, and solvents. nih.govmdpi.com Microwave-assisted one-pot synthesis has been developed to generate structurally diverse pyrazolone derivatives in good to excellent yields under solvent-free conditions. nih.govmdpi.comdntb.gov.ua For instance, a three-component reaction of an ethyl acetoacetate (B1235776), a substituted hydrazine, and an aldehyde can be irradiated with microwaves to directly produce 4-arylidene-pyrazolone scaffolds. mdpi.com

These one-pot strategies have been used to create a vast range of fused and hybrid pyrazolone systems. researchgate.netrsc.org Four-component reactions involving aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) are frequently used to synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org Similarly, pyrazolone-1,3-dithiolan hybrids can be synthesized in a one-pot, solvent-free reaction between 2-pyrazoline-5-ones, carbon disulfide, and α-chloroacetaldehyde. tandfonline.com

| Product Type | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| 4-Arylidene-pyrazolones | Ethyl acetoacetate, Hydrazine, Aldehyde | Microwave irradiation, solvent-free | High efficiency, speed, green chemistry | mdpi.com |

| Dihydropyrano[2,3-c]pyrazoles | Aldehyde, Malononitrile, β-Ketoester, Hydrazine hydrate | Taurine or Sodium gluconate catalyst, aqueous medium | Green synthesis, high yields | rsc.orgmdpi.com |

| Pyrazolone-1,3-dithiolan hybrids | 2-Pyrazoline-5-one, Carbon disulfide, α-Chloroacetaldehyde | Solvent-free, triethylamine | Efficient synthesis of novel sulfur-containing hybrids | tandfonline.com |

| Pyrazolone-1,4-dithiafulvene hybrids | β-Keto ester, Hydrazine, Carbon disulfide, Acetylenedicarboxylate | Room temperature, triethylamine | Good yields for complex functionalized hybrids | researchgate.net |

Annulation and Ring-Fusion Chemistry of Pyrazolone Derivatives

Annulation, or ring-forming, reactions involving the pyrazolone scaffold are a key strategy for constructing fused heterocyclic systems. These reactions significantly expand the structural diversity of pyrazolone derivatives, leading to novel polycyclic compounds.

Palladium-catalyzed C-H activation and annulation cascades have emerged as a powerful method for this purpose. For example, the synthesis of pyrazolone-fused cinnolines has been achieved through a palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates. acs.orgnih.gov The mechanism involves an initial ortho-C-H activation, followed by cyclopalladation and migratory insertion of the allenoate to form a seven-membered palladacycle, which then undergoes reductive elimination to furnish the final product. acs.org

Design and Synthesis of Pyrazolone-Containing Hybrid Molecules

The pyrazolone scaffold can be incorporated into larger, more complex molecular architectures to create hybrid molecules with tailored properties. This is achieved by functionalizing the pyrazolone ring and coupling it with other molecular fragments.

The design and synthesis of conformationally restricted analogues of pyrazolone derivatives are of interest for controlling the spatial arrangement of substituents and influencing biological activity. One approach to achieve conformational restriction is to incorporate the pyrazolone ring into a more rigid, polycyclic framework. For example, novel 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles have been designed as conformationally restricted pyrazole frameworks. nih.gov While not directly derived from 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate (B1210297), this work illustrates the principle of creating rigid structures based on the pyrazole core.

Another strategy involves the synthesis of 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones, which are considered conformationally constrained analogues of histamine. researchgate.net The synthesis of these compounds can start from 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates, which are then N-alkylated and cyclized to form the bicyclic system. researchgate.net

The following table provides examples of synthetic strategies towards conformationally restricted pyrazolone analogues.

| Target Molecule | Synthetic Strategy | Key Intermediates |

| 1,8-Disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles | Not detailed in the abstract | Not specified |

| 1,5-Disubstituted 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones | N-alkylation and cyclization of 5-(2-aminoethyl)-1H-pyrazole-4-carboxylates | 5-(2-Aminoethyl)-1H-pyrazole-4-carboxylates |

The pyrazolone moiety can be readily incorporated into urea-containing hybrid molecules. A common synthetic approach involves the reaction of an aminopyrazole derivative with an isocyanate. For instance, the synthesis of pyrazole urea-based inhibitors of p38 MAP kinase has been reported, where an aminopyrazole is reacted with an aryl isocyanate to form the corresponding urea.

Alternatively, a pyrazole isocyanate can be generated from an aminopyrazole by treatment with phosgene or a phosgene equivalent. This reactive intermediate can then be coupled with a variety of amines to furnish a diverse range of pyrazole-urea derivatives.

In a different approach, substituted 5-pyrazolones can be first formylated via the Vilsmeier-Haack reaction to yield 4-carbaldehyde-5-pyrazolones. nih.govresearchgate.net These aldehyde-functionalized pyrazolones can then be reacted with urea to form pyrazole-4-ylidenemethylurea structures. nih.govresearchgate.net

A summary of synthetic methods for incorporating the pyrazolone scaffold into urea derivatives is provided below.

| Pyrazolone Derivative | Reagent | Product Type |

| Aminopyrazole | Aryl isocyanate | N-Aryl-N'-(pyrazolyl)urea |

| Aminopyrazole | Phosgene, then amine | N-Alkyl/Aryl-N'-(pyrazolyl)urea |

| 4-Carbaldehyde-5-pyrazolone | Urea | Pyrazole-4-ylidenemethylurea |

Advanced Spectroscopic and Diffractional Characterization Techniques for 1 Methyl 3 Phenyl 1h Pyrazol 5 Yl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate (B1210297), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides irrefutable proof of its structure, distinguishing it from potential isomers such as the C-acylated product.

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The O-acylation of the parent pyrazolone (B3327878) to form the acetate ester results in characteristic shifts in the NMR signals. rsc.org

¹H NMR: The ¹H NMR spectrum of 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate is expected to show distinct signals for the methyl protons of the acetate group, the methyl protons on the pyrazole (B372694) ring, the lone proton on the pyrazole ring, and the protons of the phenyl group. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the acetate methyl protons would appear as a sharp singlet around δ 2.3-2.4 ppm. The pyrazole C3-methyl protons also present as a singlet, typically around δ 2.35 ppm. researchgate.net The proton at the C4 position of the pyrazole ring is expected to resonate as a singlet at approximately δ 6.2-6.3 ppm. researchgate.net The phenyl group protons will appear in the aromatic region (δ 7.3-7.8 ppm) as a set of multiplets. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the acetate group is a key indicator and is expected at approximately δ 168-170 ppm. The methyl carbon of the acetate appears around δ 21 ppm. For the pyrazole ring, the key resonances are the C3, C4, and C5 carbons. The C5 carbon, being bonded to the acetate oxygen, would be significantly downfield, typically around δ 148-150 ppm. The C3 carbon, attached to the phenyl group, would resonate near δ 153-155 ppm. The C4 carbon signal is expected in the range of δ 95-97 ppm. researchgate.net The pyrazole's N-methyl carbon appears at a characteristic chemical shift. The phenyl carbons show a series of signals in the aromatic region (δ 120-140 ppm). chemicalbook.com

A comparison of the NMR data for the parent compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol, and its acylated derivatives is crucial. The parent compound exists in tautomeric forms, and its spectra can be complex. researchgate.netresearchgate.net However, the formation of the acetate ester locks the structure, leading to a clear and interpretable set of NMR signals that distinguish it from the C-acylated isomer, where the acetyl group would be attached to C4, drastically changing the chemical shifts and coupling patterns of the pyrazole ring protons and carbons. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Data extrapolated from structurally similar compounds. researchgate.net

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Acetate CH₃ | 2.3–2.4 | Singlet |

| Pyrazole C3-CH₃ | ~2.35 | Singlet |

| Pyrazole H-4 | 6.2–6.3 | Singlet |

| Phenyl H-3/5 | 7.40–7.45 | Multiplet |

| Phenyl H-4 | 7.30–7.35 | Multiplet |

| Phenyl H-2/6 | 7.70–7.80 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ Data extrapolated from structurally similar compounds. researchgate.net

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Acetate C=O | 168–170 |

| Pyrazole C5 | 148–150 |

| Pyrazole C3 | 153–155 |

| Phenyl C1' | ~138 |

| Phenyl C2'/C6' | ~125 |

| Phenyl C3'/C5' | ~129 |

| Phenyl C4' | ~128 |

| Pyrazole C4 | 95–97 |

| Acetate CH₃ | ~21 |

| Pyrazole C3-CH₃ | ~14.5 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, the primary correlations would be observed among the protons of the phenyl ring, confirming their ortho, meta, and para relationships. No cross-peaks would be expected for the singlet signals of the methyl groups and the H4 proton. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the H4 signal (δ ~6.2 ppm) to the C4 signal (δ ~96 ppm), the acetate methyl proton signal (δ ~2.3 ppm) to its carbon (δ ~21 ppm), and the pyrazole methyl proton signal (δ ~2.35 ppm) to its carbon (δ ~14.5 ppm). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations for this compound would include:

The acetate methyl protons (δ ~2.3 ppm) to the acetate carbonyl carbon (C=O, δ ~169 ppm) and the pyrazole C5 carbon (δ ~149 ppm).

The pyrazole H4 proton (δ ~6.2 ppm) to the C3, C5, and C3-methyl carbons.

The pyrazole C3-methyl protons (δ ~2.35 ppm) to the pyrazole C3 and C4 carbons. rsc.org

These combined 2D NMR data provide a complete and unambiguous map of the molecular structure.

Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features.

The most prominent band would be the strong absorption from the ester carbonyl (C=O) stretch, which is expected in the region of 1750-1770 cm⁻¹. This is a higher frequency than the carbonyl absorption in the parent pyrazolone (which is often seen around 1700-1740 cm⁻¹ or lower if involved in hydrogen bonding) and is a clear indicator of ester formation. researchgate.netjmchemsci.com Other characteristic absorptions include C-O stretching bands for the ester linkage around 1200-1250 cm⁻¹, C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1500-1615 cm⁻¹ region, and C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound Data extrapolated from structurally similar compounds. researchgate.netmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1750–1770 | Strong |

| Ester C-O | Stretch | 1200–1250 | Strong |

| Aromatic/Pyrazole C=C, C=N | Stretch | 1500–1615 | Medium-Strong |

| Aromatic C-H | Stretch | 3000–3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850–3000 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₂H₁₂N₂O₂), the molecular weight is 216.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. A very characteristic fragmentation pathway for acetate esters is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), which would result in a prominent peak corresponding to the parent alcohol, 1-methyl-3-phenyl-1H-pyrazol-5-ol, at m/z 174. Another common fragmentation is the loss of the acetyl radical (•COCH₃, 43 Da) to give a fragment at m/z 173. researchgate.net Further fragmentation of the pyrazole ring structure would lead to smaller ions, including the phenyl cation (m/z 77) and other fragments characteristic of the pyrazole core. nist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Formula |

| 216 | Molecular Ion [M]⁺ | [C₁₂H₁₂N₂O₂]⁺ |

| 174 | [M - CH₂CO]⁺ | [C₁₀H₁₀N₂O]⁺ |

| 173 | [M - COCH₃]⁺ | [C₁₀H₉N₂O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

While NMR, IR, and MS can establish the constitution and connectivity of a molecule, single-crystal X-ray diffraction (XRD) provides the absolute, three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. mdpi.com

Although a crystal structure for this compound is not publicly available, the technique has been successfully applied to numerous closely related pyrazole derivatives. nih.govresearchgate.net For instance, the analysis of analogous structures reveals details such as the planarity of the pyrazole ring and the dihedral angles formed with its substituents. nih.gov An XRD study of the target compound would definitively confirm the O-acetylation and provide valuable data on its solid-state conformation and packing.

Investigative Biological Activities of Pyrazolone Derivatives Derived from the 1 Methyl 3 Phenyl 1h Pyrazol 5 Yl Acetate Scaffold

In Vitro Antineoplastic and Cytotoxic Activity Profiling

Derivatives of the 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate (B1210297) scaffold have shown notable promise as anticancer agents. Their activity has been profiled through various in vitro assays, revealing their ability to inhibit cancer cell growth and induce cell death through specific molecular mechanisms.

Cellular Growth Inhibition and Viability Assays (e.g., MTT assay)

The cytotoxic potential of pyrazolone (B3327878) derivatives is frequently evaluated using cellular viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is indicative of their viability.

Studies have demonstrated that these derivatives can significantly reduce the viability of various cancer cell lines in a dose- and time-dependent manner. nih.govmdpi.com For instance, a series of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives were tested against the MCF-7 breast cancer cell line. mdpi.com The results, summarized in the table below, show the concentration at which 50% of the cells are inhibited (IC50), indicating potent cytotoxic effects. mdpi.com Similarly, other pyrazolone derivatives have been shown to reduce cell viability in human cell lines by inhibiting key enzymes involved in cell division. nih.gov The antiproliferative effects of pyrazolyl acylhydrazones have been noted against several tumor cell lines, including HeLa, MCF7, SKOV3, and SKMEL28, with micromolar IC50 values. mdpi.com

The MTT assay relies on the reduction of the tetrazolium salt by mitochondrial dehydrogenase and NADPH-dependent cellular oxidoreductase enzymes in living cells, forming a blue formazan (B1609692) crystal. nih.gov The amount of formazan produced is proportional to the number of viable cells.

Table 1: In Vitro Cytotoxicity (IC50 in µg/mL) of select 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives against MCF-7 Cells mdpi.com

| Compound | Aryl Group | Exposure Time (24h) | Exposure Time (48h) |

|---|---|---|---|

| Pyrazolone Derivative 1 | 4-Chlorophenyl | 40.35 ± 2.14 | 20.11 ± 1.03 |

| Pyrazolone Derivative 2 | 4-Methylphenyl | 44.12 ± 2.50 | 23.45 ± 1.15 |

| Pyrazolone Derivative 3 | 4-Methoxyphenyl | 49.51 ± 2.81 | 25.09 ± 1.32 |

| Doxorubicin (Control) | - | 10.08 ± 0.53 | 5.25 ± 0.28 |

Mechanistic Studies of Cell Death Pathways (e.g., Apoptosis, Autophagy)

Understanding the mechanisms by which pyrazolone derivatives induce cell death is crucial for their development as therapeutic agents. Research indicates that these compounds primarily trigger apoptosis, a form of programmed cell death, in cancer cells. nih.govfrontiersin.org

Apoptosis is a highly regulated process involving two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. oaepublish.com Studies on pyrazolo[3,4-d]pyrimidine compounds, which share a core structure, have shown they induce apoptosis in various hematological malignancy cell lines. frontiersin.org This is often characterized by an increase in the sub-G0/G1 cell population in cell cycle analysis, which is indicative of apoptotic cells. nih.gov

The induction of apoptosis by pyrazole (B372694) derivatives has been linked to the generation of reactive oxygen species (ROS). nih.govnih.gov ROS can cause damage to cellular components like DNA, lipids, and proteins, ultimately leading to the activation of apoptotic signaling cascades. nih.gov Key molecular events include the release of cytochrome c from the mitochondria and the activation of executioner caspases like caspase-3 and caspase-7, which are hallmarks of the intrinsic apoptotic pathway. nih.gov Some pyrazolone derivatives have also been observed to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and further contributing to their cytotoxic effect. frontiersin.org

Other forms of regulated cell death, such as necroptosis (a programmed form of necrosis) and pyroptosis (an inflammatory form of cell death), are also areas of investigation, as cancer cells can develop resistance to apoptosis. nih.govembopress.org

Molecular Target Identification (e.g., Microtubule Destabilization)

Identifying the specific molecular targets of pyrazolone derivatives is key to understanding their mechanism of action and for designing more potent and selective drugs. Research has pointed to several potential targets.

One significant area of investigation is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of Src family kinases (SFKs), such as Fyn, which are often overexpressed or hyperactivated in hematological malignancies. frontiersin.org Other studies have suggested that pyrazolone derivatives may inhibit cyclin-dependent kinases (CDKs) and Raf kinases, both of which are central to the cell cycle and signaling pathways that are frequently deregulated in cancer. nih.gov

Another identified mechanism is the disruption of the cellular cytoskeleton. Certain 1H-benzofuro[3,2-c]pyrazole derivatives have been found to act as tubulin polymerization inhibitors. nih.gov By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

More recently, photoaffinity labeling and chemical biology approaches have identified the 14-3-3 chaperone proteins as direct targets of certain pyrazolone compounds. northwestern.edusemanticscholar.org These proteins are involved in preventing protein aggregation, and their interaction with pyrazolones can lead to apoptosis, particularly in the context of neurodegenerative diseases with a cancer-like protein aggregation component. northwestern.edusemanticscholar.org

In Vitro Antimicrobial and Antileukemic Efficacy Studies

Beyond their anticancer properties, derivatives of the 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate scaffold have demonstrated significant efficacy against a range of microbial pathogens and leukemic cells.

The antimicrobial activity of these compounds has been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.netnih.gov Studies have shown that specific derivatives exhibit potent inhibitory effects. For instance, dithiocarbamate (B8719985) derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-amine showed excellent antibacterial activity, particularly those containing chloro and nitro substitutions on the phenyl ring. researchgate.net The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays. researchgate.netorientjchem.org

In the realm of antileukemic activity, pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to reduce cell viability and induce apoptosis in cell lines derived from various hematological malignancies, including lymphoid and myeloid neoplasms. frontiersin.org A notable compound from this class demonstrated cytotoxic effects against Jurkat (T-cell leukemia), SKMM1 (plasma cell leukemia), and Jurl-MK1 (megakaryoblastic leukemia) cell lines. frontiersin.org The mechanism is believed to involve the inhibition of Src kinases, which are potential molecular targets in these cancers. frontiersin.org

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of select Pyrazolone Derivatives researchgate.net

| Compound | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Fungus (C. albicans) |

|---|---|---|---|

| Derivative with 4-Cl phenyl | 18 | 16 | 17 |

| Derivative with 4-NO2 phenyl | 17 | 15 | 16 |

| Derivative with 2-Cl phenyl | 16 | 14 | 15 |

| Ciprofloxacin (Control) | 25 | 28 | - |

| Fluconazole (Control) | - | - | 24 |

Evaluation of In Vitro Antioxidant Capacity

Several pyrazolone derivatives originating from the this compound scaffold have been identified as potent antioxidant agents. mdpi.comrsc.org Their capacity to neutralize harmful free radicals and reduce oxidative stress is a significant aspect of their biological profile.

The antioxidant potential is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.org In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Studies on various pyrazolone analogues have revealed excellent antiradical potency, with some derivatives bearing a catechol moiety showing IC50 values in the low micromolar range. rsc.org

Another method involves the estimation of lipid peroxidation markers like Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE). nih.govnih.gov Pyrazolone derivatives have been shown to effectively suppress the generation of these markers, indicating a protective role against oxidative damage to lipids. nih.govnih.gov For example, certain pyrazolone derivatives (designated PYZ) demonstrated a potent antioxidant effect against the MDA marker and effective activity in controlling 4-HNE generation when compared to the standard antioxidant, ascorbic acid. nih.gov

The phenyl-pyrazolone scaffold itself, reminiscent of the drug Edaravone, is known to function as a scavenger of oxygen-based radicals. mdpi.com This intrinsic antioxidant property can complement other biological activities, such as antineoplastic action, by mitigating the oxidative stress that is often elevated in cancer cells. mdpi.com

Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging, IC50 in µM) of Pyrazolone Analogues rsc.org

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

|---|---|---|

| Analogue 1 | 3,4-dihydroxy (Catechol) | 2.6 |

| Analogue 2 | 4-hydroxy-3-methoxy | 3.1 |

| Analogue 3 | 2,4-dihydroxy | 3.5 |

| Analogue 4 | 4-hydroxy | 7.8 |

| Edaravone (Reference) | - | ~20 |

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For pyrazolone derivatives, SAR investigations have been crucial in optimizing their therapeutic properties. mdpi.comnih.gov

The pyrazole scaffold allows for structural modifications at several positions, which can modulate the inhibitory activity and selectivity of the compounds. nih.gov For instance, in a series of pyrazole-based inhibitors, the nature of the substituents at positions 3 and 5 of the pyrazole ring was found to be critical. nih.gov The presence of diphenylpyrazole moieties generally resulted in high inhibitory activity. nih.gov

In the case of pyrazolyl acylhydrazones and amides, SAR studies have been developed around the pyrazole nucleus, which is decorated at different positions. mdpi.com The introduction of an anilino substituent on the pyrazole scaffold, for example, has been explored to enhance antiproliferative and antioxidant activities. mdpi.com

SAR investigations on pyrazolylpyrazoline derivatives as anticancer agents have also been reviewed, highlighting how different substitutions on the pyrazole ring can significantly enhance anticancer efficacy. researchgate.net For antimicrobial pyrazolone derivatives, it has been noted that benzyl (B1604629) sulfonyl analogues and the presence of moieties like –COCH3, –CH3, and -Cl on the scaffold can lead to significant inhibitory effects. nih.gov These systematic studies are essential for the rational design of new, more effective pyrazolone-based drug candidates. researchgate.net

Strategic Role in Drug Discovery as a Synthetic Intermediate (e.g., Teneligliptin Precursor)

The 1-phenyl-3-methyl-5-pyrazolone framework is not only a source of novel bioactive compounds but also a strategically important building block in the synthesis of established drugs. nih.govtandfonline.com Its most prominent role is as a key intermediate in the industrial preparation of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes. tandfonline.comhsppharma.comallfordrugs.com

The synthesis of Teneligliptin requires the preparation of a crucial intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. hsppharma.comallfordrugs.comgoogle.com This piperazine-substituted pyrazole is synthesized from the 1-phenyl-3-methyl-5-pyrazolone core. Various synthetic routes have been developed to produce this intermediate on an industrial scale, aiming to improve yield, reduce costs, and avoid hazardous reagents like phosphorus oxychloride, which were used in earlier methods. tandfonline.comgoogle.com

One common pathway involves the chlorination of the pyrazolone core to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole, which is then condensed with piperazine (B1678402). allfordrugs.com Alternative methods have been developed to circumvent the use of labile protecting groups on the piperazine moiety, which can decrease yield and create impurities. tandfonline.com An improved process, for instance, starts with commercially available 1-methylpiperazine, which reacts with t-butyl acetoacetate (B1235776). The resulting enamine undergoes cyclization with phenylhydrazine (B124118) to form the protected pyrazole-piperazine intermediate, from which the protecting group is later removed to yield the desired 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. tandfonline.com

Once this key pyrazole intermediate is obtained, it is coupled with the second major component of the drug, a substituted pyrrolidine-thiazolidine moiety, via reductive amination to form Teneligliptin. allfordrugs.com The availability and efficient synthesis of the 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate are therefore critical for the economic and large-scale production of this important anti-diabetic agent, cementing the strategic value of its parent pyrazolone scaffold in modern drug discovery and manufacturing. tandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenyl-3-methyl-5-pyrazolone (PMP) |

| Edaravone |

| Piperidine |

| Indomethacin |

| Hydrazine (B178648) |

| Phenylhydrazine |

| Teneligliptin |

| 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine |

| Phosphorus oxychloride |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole |

| 1-methylpiperazine |

Q & A

Q. What are the established synthetic routes for 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-ketoesters. For this compound, a plausible route starts with the reaction of phenylacetone with methyl hydrazine to form the pyrazole core, followed by acetylation at the 5-position. Key steps include:

Core formation : Reacting 1-phenylpropane-1,3-dione with methyl hydrazine in ethanol under reflux (60–80°C) to yield 1-methyl-3-phenyl-1H-pyrazol-5-ol .

Acetylation : Treating the hydroxyl group with acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) at 0–5°C to minimize side reactions .

- Critical Factors :

- Temperature control during acetylation to prevent ester hydrolysis.

- Solvent choice (e.g., THF vs. ethanol) affects reaction kinetics and purity .

- Yield Optimization : Reported yields for analogous pyrazole esters range from 45–70% after recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the methyl group (δ ~2.5 ppm, singlet), acetate methyl (δ ~2.1 ppm), and aromatic protons (δ ~7.2–7.6 ppm). Coupling constants confirm substitution patterns .

- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm and pyrazole ring carbons at 140–160 ppm .

- X-ray Crystallography : Dihedral angles between the pyrazole ring and phenyl/acetyl groups (e.g., ~16–50°) reveal steric and electronic interactions .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 231 (C₁₂H₁₂N₂O₂) confirms molecular weight .

Q. How does the acetyl group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : The acetyl group enhances lipophilicity, reducing aqueous solubility. In DMSO or ethanol, solubility exceeds 50 mg/mL, while in water, it is <1 mg/mL .

- Stability :

- Acidic Conditions : Ester hydrolysis occurs at pH <3, forming 1-methyl-3-phenyl-1H-pyrazol-5-ol .

- Basic Conditions : Degrades via nucleophilic acyl substitution (pH >10) .

- Storage Recommendations : Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonyl carbon) .

- Reaction Pathway Simulation : Use transition state theory to model nucleophilic attack by amines or thiols. Activation energy barriers correlate with experimental reaction rates .

- Example : Pyrazole esters react with primary amines at the carbonyl group, forming amides with ΔG‡ ~25–30 kcal/mol .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact the compound’s biological activity?

- Methodological Answer :

- SAR Studies :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase binding affinity to enzymes (e.g., cyclooxygenase-2) by enhancing electrophilicity .

- Electron-Donating Groups (e.g., -OCH₃): Improve solubility but reduce metabolic stability .

- Case Study : 3-(4-Methoxyphenyl) analogs show 10-fold higher anti-inflammatory activity than unsubstituted derivatives (IC₅₀ = 0.8 μM vs. 8.2 μM) .

Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data for pyrazole acetates?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. Alamar Blue) .

- Crystallographic Validation : Confirm binding modes via co-crystallization with target proteins (e.g., kinase inhibitors) .

- Machine Learning : Train models on bioactivity datasets to identify outliers and refine SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.